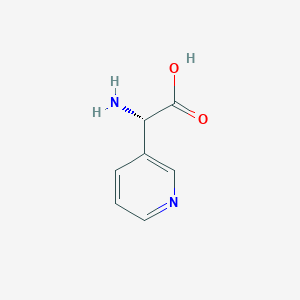

(S)-Amino-pyridin-3-YL-acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKDJKGHCRHSLB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975397 | |

| Record name | Amino(pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59966-29-9 | |

| Record name | Amino(pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for S Amino Pyridin 3 Yl Acetic Acid

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis stands as a powerful tool for the efficient synthesis of enantiomerically pure compounds. For (S)-Amino-pyridin-3-YL-acetic acid, researchers have successfully employed transition metal catalysis and enantioselective reductive amination to establish the desired stereocenter.

Palladium-Catalyzed Methods

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. nih.gov The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, has been effectively adapted for the synthesis of α-amino acids. nih.govacs.org This method allows for the coupling of readily available halogenated pyridines with chiral amino acid-derived organozinc reagents. nih.gov

A notable strategy involves a three-component reaction using glyoxylic acid, sulfonamides, and arylboronic acids, catalyzed by a palladium complex. nih.gov This approach provides access to α-arylglycine derivatives with moderate to good yields and enantioselectivities. nih.gov The success of this method relies on a tailored catalyst system, often involving a chiral ligand, that can induce high enantioselectivity even in the presence of a competing fast racemic background reaction. nih.gov

Key features of the catalytic cycle for cross-coupling reactions like the Negishi reaction include oxidative addition, transmetalation, and reductive elimination. rsc.org The choice of palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and the ligand (e.g., P(o-Tol)₃ or SPhos) are critical for achieving satisfactory results, especially when dealing with less reactive aryl bromides compared to iodides. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Aryl Amino Acids

| Catalyst System | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ with P(o-Tol)₃ | Organozinc iodides from α-amino acids, Aromatic bromides | Substituted phenylalanine derivatives | Enables coupling with less reactive aryl bromides. acs.orgnih.gov |

| Pd₂(dba)₃ and SPhos | Serine-derived organozinc reagent, Aryl halides | α-Aryl amino acids | Effective for ortho-substituted aryl halides. nih.gov |

Magnesium-Catalyzed Asymmetric Synthesis

Magnesium-based catalysts offer a complementary approach, leveraging the unique reactivity of magnesium(II) complexes in asymmetric transformations. nih.gov While direct Mg-catalyzed synthesis for this compound is not as extensively documented, related methodologies highlight its potential. One prominent strategy is the enantioselective conjugate addition of nucleophiles to electrophiles, a powerful C-C bond-forming reaction. acs.org

For instance, chiral bis(oxazoline)-Mg(OTf)₂ complexes have been successfully used to catalyze the asymmetric conjugate addition of dicarbonyl compounds to nitroolefins. acs.org This reaction proceeds with high selectivity and yield, providing chiral nitroketones that are valuable precursors to amino acids. acs.org The mechanism often involves the formation of a chiral magnesium enolate, which then attacks the nitroalkene. The structure of the ligand, the nature of the magnesium salt, and even the water content are crucial parameters for maximizing stereoselectivity and reactivity. acs.org

Furthermore, magnesium complexes have been utilized in the functionalization of pyridines. The reaction of magnesium bis(triphenylsilyl) with pyridine (B92270) can lead to the formation of magnesium dihydropyridyl complexes, which are active in catalytic hydroboration reactions. nih.gov This demonstrates the ability of magnesium to activate the pyridine ring, suggesting potential for asymmetric functionalization with appropriate chiral ligands. nih.gov

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a highly effective and direct method for synthesizing chiral primary amines from prochiral ketones. york.ac.uk This one-pot reaction is particularly valuable in the pharmaceutical industry for its operational simplicity and efficiency in forming C-N bonds. york.ac.uk

A key development in this area is the direct asymmetric reductive amination of 2-acetyl-pyridines using a chiral ruthenium catalyst, such as Ru(OAc)₂{(S)-binap}. york.ac.uk With ammonium (B1175870) trifluoroacetate (B77799) serving as the nitrogen source and under operationally friendly low-hydrogen pressure, this method produces the corresponding chiral pyridyl amines with excellent enantioselectivities and yields. york.ac.uk The success of this strategy provides a direct route to chiral building blocks like (S)-1-(pyridin-2-yl)ethan-1-amine, which are structurally related to the target amino acid. york.ac.uk

This approach can be extended to various ketone substrates, demonstrating its versatility. york.ac.uk The choice of nitrogen source and reducing agent is critical; for example, sodium acyloxyborohydrides generated in situ have been shown to provide high diastereoselectivity in the reductive amination of steroidal ketones. mdpi.com

Table 2: Catalytic System for Asymmetric Reductive Amination

| Catalyst | Substrate | Nitrogen Source | Product | Enantiomeric Excess (ee) |

|---|

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. rsc.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

One such method involves the conjugate addition of a homochiral lithium amide to a pyridyl-substituted α,β-unsaturated ester. For example, the addition of lithium (R)-N-benzyl-N-α-methyl-4-methoxybenzylamide to tert-butyl 3-(3-pyridyl)prop-2-enoate proceeds with high diastereoselectivity. Following recrystallization and oxidative removal of the chiral auxiliary, the desired (S)-β-amino acid derivative can be obtained with excellent enantiomeric purity (e.g., 97% ee).

Another powerful chiral auxiliary is the Schöllkopf bislactim ether, derived from the cyclization of a dipeptide like valine-alanine. This auxiliary allows for the diastereoselective alkylation of an enolate derived from the amino acid substrate. This methodology has proven effective for synthesizing a wide range of unnatural mono- and α,α-disubstituted amino acid derivatives in good yields and high diastereoselectivities.

Classical and Contemporary Synthetic Routes to Pyridyl Alpha-Amino Acid Scaffolds

The construction of the core pyridyl alpha-amino acid structure often relies on robust and versatile synthetic routes that can be adapted for various substituted targets. Cross-coupling reactions, in particular, have become a mainstay for creating the crucial aryl-carbon bond.

Serine-Derived Organozinc Reagent Cross-Coupling with Halopyridines

A highly effective and widely used method for preparing enantiomerically pure pyridyl amino acids is the palladium-catalyzed Negishi cross-coupling of an organozinc reagent derived from serine with a halopyridine. acs.org This approach leverages the readily available chiral pool of serine to establish the stereocenter.

The process typically involves the protection of the amino and carboxyl groups of L-serine, conversion of the hydroxyl group into a leaving group (e.g., iodide), and subsequent reaction with activated zinc to form the organozinc reagent. nih.gov This chiral organozinc species is then coupled with a substituted 3-halopyridine in the presence of a palladium catalyst. nih.govacs.org The reaction has been shown to be applicable to a wide range of substituted halopyridines, providing access to various pyridyl amino acids. acs.org While aryl iodides are more reactive, aryl bromides can also be used effectively, often requiring catalyst systems with specific ligands like SPhos to achieve good yields. nih.gov Improvements to the Negishi cross-coupling of halopyridines have been reported, such as using a combination catalyst of Pd₂(dba)₃ and P(2-furyl)₃, which enhances yields. nih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (S)-1-(pyridin-2-yl)ethan-1-amine |

| (S)-β-amino acid derivative |

| 2-acetyl-pyridines |

| 3-halopyridine |

| Glyoxylic acid |

| L-serine |

| P(2-furyl)₃ (Tri(2-furyl)phosphine) |

| P(o-Tol)₃ (Tri(o-tolyl)phosphine) |

| Palladium acetate (B1210297) (Pd(OAc)₂) |

| Palladium trifluoroacetate (Pd(TFA)₂) |

| Ru(OAc)₂{(S)-binap} |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| Sulfonamides |

| tert-butyl 3-(3-pyridyl)prop-2-enoate |

Grignard Exchange Reactions on Pyridine Nuclei

The addition of organometallic reagents, such as Grignard reagents, to pyridine derivatives is a fundamental strategy for carbon-carbon bond formation. Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic attack, preferentially at the C2 and C4 positions. ambeed.com A common approach involves the use of pyridine N-oxides, which enhances the ring's reactivity towards nucleophiles like Grignard reagents. rsc.orgdiva-portal.org

The reaction of a Grignard reagent with a pyridine N-oxide typically proceeds via addition to the 2-position. rsc.orgorganic-chemistry.org Subsequent treatment can lead to 2-substituted pyridines. For instance, adding a Grignard reagent to a pyridine N-oxide in THF at room temperature, followed by treatment with acetic anhydride (B1165640), yields 2-substituted pyridines. organic-chemistry.org This method can be adapted for the synthesis of diversely substituted heterocycles. rsc.org While traditionally challenging, recent advancements have enabled more complex transformations. For example, by carefully controlling reaction temperatures (below -20 °C), undesired ring-opening can be prevented, allowing for the synthesis of trans-2,3-dihydropyridine N-oxides with complete regio- and stereoselectivity. diva-portal.org These intermediates are valuable precursors for substituted piperidines. diva-portal.org

Ligand-coupling reactions involving pyridylsulfonium salts and Grignard reagents have also emerged as a robust, transition-metal-free alternative for creating bipyridine linkages, demonstrating wide functional group tolerance. nih.gov

Table 1: Examples of Grignard Reactions on Pyridine Derivatives

| Reactants | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Pyridine N-oxides, Grignard reagents | 1. THF, rt; 2. Acetic anhydride, 120°C | 2-Substituted pyridines | organic-chemistry.org |

| Pyridine N-oxides, Grignard reagents | THF, -40°C, then aldehyde/ketone | trans-2,3-Dihydropyridine N-oxides | diva-portal.org |

Hetero-Diels–Alder Reactions and Knoevenagel–Stobbe Processes

The hetero-Diels–Alder (hDA) reaction is a powerful tool for constructing six-membered heterocyclic rings, including pyridines, through a [4+2] cycloaddition. wikipedia.orgrsc.org This reaction involves a diene and a dienophile where one or more carbon atoms are replaced by a heteroatom. wikipedia.org In the context of pyridine synthesis, 1-azadienes can react with alkynes to form the pyridine ring. rsc.orgresearchgate.net This strategy offers a convergent route to highly functionalized pyridines and has been applied in the synthesis of natural products. researchgate.net The versatility of the hDA reaction allows for the use of various components, such as imines, carbonyls, and nitroso compounds as heterodienophiles, or aza- and oxabutadienes as the diene component, to create a wide array of heterocycles. researchgate.net

The Knoevenagel condensation is another classic reaction that can be adapted for pyridine synthesis. wikipedia.org It involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org The Doebner modification of this reaction utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation step. wikipedia.orgorganic-chemistry.org For example, reacting aromatic aldehydes with malonic acid in the presence of an amine catalyst like pyridine or triethylamine (B128534) (TEA) can produce cinnamic acids, which are precursors to more complex structures. rsc.org More direct pyridine syntheses have been developed from dihydropyrans, which are transformed into pyridines upon treatment with hydroxylamine (B1172632) hydrochloride. rsc.org

Table 2: Comparison of Cycloaddition and Condensation Reactions for Pyridine Synthesis

| Methodology | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Hetero-Diels–Alder | 1-Azadiene, Alkyne | Forms pyridine ring in a [4+2] cycloaddition. | rsc.orgresearchgate.net |

| Knoevenagel-Doebner | Aldehyde, Malonic acid | Condensation followed by decarboxylation, often using pyridine as a catalyst/solvent. | wikipedia.orgorganic-chemistry.org |

Intramolecular Rearrangements (e.g., CIPE-Induced Carbonyl Migration)

Intramolecular rearrangements offer elegant pathways to complex molecules from simpler, pre-arranged substrates. A notable example is the Complex-Induced Proximity Effect (CIPE)-induced carbonyl migration for the construction of unnatural α-amino acid skeletons. nih.gov A novel, transition-metal-free strategy involves the intramolecular rearrangement of (pyridin-2-yl) carbamates. nih.gov These carbamates, which are readily prepared from amines, undergo a rearrangement to yield various amino ester products in high yields, even on a gram scale. nih.gov

The key to this transformation is the 2-pyridyl group, which is believed to exert a complex-induced proximity effect, making the rearrangement feasible. nih.gov Detailed experimental and theoretical studies have confirmed the indispensable role of this group in the reaction mechanism. nih.gov This methodology provides a convenient route to α,α-disubstituted amino acid derivatives. nih.gov A related strategy involves the electrophile-induced dearomative semi-pinacol rearrangement of 4-(1′-hydroxycyclobutyl)pyridines to generate spirocyclic dihydropyridines, which are valuable scaffolds in medicinal chemistry. nih.gov

Multicomponent Cyclocondensation and Annulation Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for synthesizing heterocyclic libraries. researchgate.netnih.gov

Various MCRs have been developed for the synthesis of substituted pyridines. A four-component reaction of pyridinium (B92312) salts, β-nitrostyrenes, and ammonium acetate as a nitrogen source can produce 2,4,6-trisubstituted pyridines. researchgate.net Similarly, a three-component synthesis using benzyl (B1604629) alcohols, aryl methyl ketones, and ammonium acetate, catalyzed by palladium on hydroxyapatite, yields 2,4,6-trisubstituted pyridines via an acceptorless alcohol dehydrogenation strategy. nih.gov Another convenient three-component approach to pyridylacetic acid derivatives involves the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles with activated pyridine-N-oxides and then as electrophiles to trigger ring-opening and decarboxylation. nih.gov

Annulation strategies, which involve the formation of a new ring onto an existing one, are also powerful. A ruthenium-catalyzed one-pot domino {[4 + 2] & [5 + 2]} double annulation of 1-naphthoic acid derivatives with alkynes has been developed to synthesize unique oxepino-pyridine motifs. rsc.org Other annulation reactions can be used to build indolizine (B1195054) scaffolds from pyridine derivatives. researchgate.netresearchgate.net

Table 3: Examples of Multicomponent and Annulation Reactions

| Reaction Type | Key Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Four-Component | Pyridinium salts, β-nitrostyrenes, Ammonium acetate | 2,4,6-Trisubstituted pyridines | Efficient, divergent route to diverse pyridine derivatives. | researchgate.net |

| Three-Component | Benzyl alcohols, Aryl methyl ketones, Ammonium acetate | 2,4,6-Trisubstituted pyridines | Heterogeneous catalysis, acceptorless dehydrogenation. | nih.gov |

| Three-Component | Pyridine-N-oxides, Meldrum's acids, Nucleophiles | Substituted 2-(pyridyl)acetic acid derivatives | Meldrum's acid acts as a linchpin reagent. | nih.gov |

Michael Addition Reactions for Pyridyl Acetic Acid Formation

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation, involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgbyjus.com This reaction has been ingeniously applied to the synthesis of enantiomerically enriched pyridine derivatives.

A notable method utilizes readily available 2-pyridylacetic acids as pronucleophiles in an asymmetric decarboxylative Michael addition to α,β-unsaturated aldehydes. rsc.org This transformation is often catalyzed by a chiral aminocatalyst, which activates the aldehyde via iminium ion formation and effectively controls the stereochemical outcome, leading to adducts with excellent enantioselectivity. rsc.org The reaction is versatile, accommodating both aliphatic and aromatic enals. rsc.org

Another approach involves the conjugate addition of organometallic reagents to olefinic pyridines. nsf.gov For example, trans-1,2-di-(2-pyridyl)ethylene can react with organolithium nucleophiles, and the resulting stabilized anionic intermediate can be trapped by various electrophiles, expanding the scope beyond simple protonation. nsf.gov

Table 4: Michael Addition Strategies for Pyridine Derivatives

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Feature | Reference |

|---|---|---|---|---|

| 2-Pyridylacetic acids | α,β-Unsaturated aldehydes | Chiral aminocatalyst | Asymmetric decarboxylative addition for enantiomerically enriched adducts. | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become an invaluable tool in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. ajrconline.org This technology is particularly effective for the synthesis of heterocyclic compounds, including pyridines. organic-chemistry.orgbeilstein-journals.org

The Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process of Michael addition and subsequent cyclodehydration, can be performed in a single, one-pot procedure under microwave irradiation at 170 °C. organic-chemistry.org This method dramatically reduces reaction times from hours to minutes and provides superior yields with complete regioselectivity. organic-chemistry.org The use of polar solvents like DMSO is effective, and solvent-free conditions offer a greener alternative. organic-chemistry.org

Microwave irradiation has also been successfully applied to various multicomponent reactions for pyridine synthesis. beilstein-journals.orgmdpi.comnih.gov For example, the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with aldehydes and α-keto-nitriles under microwave conditions leads to pyrazolo[3,4-b]pyridine derivatives with shortened reaction times and higher yields. mdpi.comnih.gov Similarly, Lewis acid-catalyzed [4+2] cycloadditions of 6H-1,2-oxazines with alkynes benefit from microwave irradiation, which is believed to be essential for the formation of a key intermediate, leading to polyfunctionalized pyridines in higher yields. mdpi.com

Table 5: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Two steps, long reaction times | One pot, 10-20 minutes, 170°C | Faster, higher yields, simpler procedure. | organic-chemistry.org |

| Pyrazolo[3,4-b]pyridine Synthesis | Heating in acetic acid | MW irradiation in acetic acid | Shortened reaction times, higher yields. | mdpi.comnih.gov |

Derivatization of Pre-formed Heterocyclic Systems

The functionalization of a pre-existing pyridine ring is a common and powerful strategy for accessing specific derivatives. nih.govnih.gov This approach leverages the vast number of commercially available, simple pyridines. clockss.org

A highly effective modern method is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov In this process, a partially reduced pyridine, such as a phenyl pyridine-1(2H)-carboxylate, reacts with aryl, heteroaryl, or vinyl boronic acids. nih.govorganic-chemistry.org This provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.org This three-step sequence (partial reduction, asymmetric carbometalation, final reduction) is a versatile route to valuable chiral piperidine-containing molecules. nih.gov

Another strategy involves the activation of pyridine N-oxides. O-activation with agents like p-toluenesulfonic anhydride facilitates the N-arylation with O-vinylhydroxylamines. acs.org This triggers a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization to deliver 7-azaindolines, which are important structural motifs in pharmaceuticals. acs.org The synthesis of alkylpyridines can also be achieved from 5-acetal-1-carbonyl compounds through a one-pot, acid-promoted cyclization of an oxime intermediate, a method that is scalable and uses inexpensive reagents. clockss.org Amino acids themselves can also serve as precursors for a variety of fused heterocyclic systems containing pyridine or other related rings. rdd.edu.iqnih.gov

Chemical Reactivity and Transformations of S Amino Pyridin 3 Yl Acetic Acid

Reactions Involving the Alpha-Amino Group

The primary alpha-amino group is a key site for nucleophilic reactions, allowing for the construction of larger molecules and peptide chains.

The amino group of (S)-Amino-pyridin-3-YL-acetic acid can readily participate in amidation and peptide coupling reactions to form peptide bonds. This process is fundamental in peptide synthesis and requires the activation of the carboxylic acid group of a coupling partner. uni-kiel.debachem.com The formation of the amide bond is a condensation reaction that joins two amino acids. bachem.com

A variety of coupling reagents have been developed to facilitate this reaction, generally falling into categories such as phosphonium, uronium, immonium, carbodiimide, and organophosphorous reagents. uni-kiel.de Common examples include dicyclohexylcarbodiimide (B1669883) (DCC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). uni-kiel.debachem.com The choice of coupling reagent and the reaction conditions, including the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its 6-chloro derivative (6-Cl-HOBt), can be crucial to enhance reaction rates and suppress side reactions, most notably racemization at the chiral center. uni-kiel.deuniurb.it

A significant challenge in peptide coupling is the prevention of racemization, where the stereochemical integrity of the chiral alpha-carbon is lost. This can occur through the formation of an oxazolone (B7731731) intermediate. uni-kiel.de The selection of appropriate protecting groups for the amino and carboxyl termini is also essential to ensure regioselective bond formation. uni-kiel.de

| Coupling Reagent Type | Examples | Additives for Racemization Suppression |

| Phosphonium | BOP, PyBOP | HOBt, HOAt |

| Uronium | HBTU, TBTU, HATU, COMU | HOBt, HOAt, Oxyma Pure |

| Carbodiimide | DCC, DIC | HOBt, 6-Cl-HOBt |

| Immonium | BEMT, BMTB | Not applicable |

This table provides examples of common peptide coupling reagents and additives used to facilitate amide bond formation and minimize side reactions like racemization.

The alpha-amino group, being nucleophilic, can engage in addition and substitution reactions. For instance, it can react with electrophiles such as alkyl halides, though this is less common in the context of peptide chemistry where acylation is the primary focus. The reactivity of the amino group is influenced by the electronic properties of the pyridine (B92270) ring.

In a broader context of amine chemistry, the amino group can undergo reactions like the Gabriel synthesis, which is a method for preparing primary amines from alkyl halides, although this is more relevant to the synthesis of the amino acid itself rather than its subsequent reactions. libretexts.org The fundamental reactivity involves the lone pair of electrons on the nitrogen atom acting as a nucleophile, attacking an electron-deficient center. libretexts.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is another versatile functional handle, enabling transformations such as esterification, amide formation, and decarboxylation.

The carboxylic acid of this compound can be converted to esters through reactions with alcohols, typically under acidic conditions (Fischer esterification) or by using coupling agents like carbodiimides with a catalyst such as 4-(dimethylamino)pyridine (DMAP). libretexts.orgacs.org The Fischer esterification is a reversible process, and its equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Similarly, the carboxylic acid can be activated to form amides with various amines. Direct reaction with an amine is often inefficient as it leads to an acid-base reaction forming a salt. Therefore, the carboxylic acid is typically activated first, for example, by converting it to a more reactive acyl chloride or by using peptide coupling reagents. libretexts.org Studies on the aminolysis of activated esters of indole-3-acetic acid show that the reactivity of the ester increases with the acidity of the leaving group's conjugate acid and the basicity of the nucleophilic amine. mst.edu

A study on the solid-phase synthesis of proline homologues highlighted that the stability of the amide bond formed can be influenced by the ring size and the nature of the acylating agent. nih.gov

| Reaction | Reagents | Key Considerations |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol. |

| Esterification | Alcohol, Carbodiimide (e.g., DCC), DMAP | Milder conditions, but can lead to racemization for chiral acids. acs.org |

| Amide Formation | Amine, Coupling reagent (e.g., HATU, PyBOP) | Bypasses the need for initial conversion to a highly reactive derivative like an acyl chloride. |

| Amide Formation | Thionyl chloride (to form acyl chloride), then Amine | A two-step process involving a highly reactive intermediate. libretexts.org |

This table summarizes common methods for the esterification and amide formation of carboxylic acids.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, especially under heating. Studies on acidic cannabinoids have shown that these compounds, which also feature a carboxylic acid on an aromatic ring system, are thermally unstable and undergo decarboxylation. nih.govnih.gov The rate of decarboxylation is highly dependent on temperature, with higher temperatures leading to faster conversion. nih.gov For instance, the decarboxylation of Δ⁹-tetrahydrocannabinolic acid A (THCA-A) is essentially complete in minutes at temperatures above 130°C. nih.gov

The mechanism of decarboxylation for similar structures can be complex and may be influenced by the solvent and the presence of acidic or basic catalysts. For some acidic cannabinoids, the decarboxylation is a first-order reaction. researchgate.net While direct studies on the decarboxylation of this compound are not widely reported, the general principles from related structures suggest that thermal decarboxylation is a plausible transformation.

Transformations on the Pyridine Heterocycle

The pyridine ring itself can participate in various chemical reactions, although these are often less straightforward due to the influence of the other functional groups.

Research has shown that pyridine-acetic acids can undergo dimerization when treated with activating agents, leading to the formation of 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-ones. researchgate.net These products can be further modified to create novel fluorescent compounds. researchgate.net

Furthermore, the pyridine ring can be subject to ring transformation reactions in the presence of strong nucleophiles. For example, derivatives of 3,5-dinitro-2-pyridone have been shown to react with β-dicarbonyl compounds, leading to the formation of substituted benzoates. clockss.org While these conditions are harsh and the starting material is heavily substituted, it illustrates the potential for the pyridine ring to be opened and rearranged under specific synthetic protocols.

In the context of modern synthetic methods, organophosphorus-catalyzed three-component reactions involving pyridine N-oxides, carboxylic acids, and amines have been developed to synthesize 2-amidopyridines. nih.gov This demonstrates a pathway where the pyridine ring is functionalized at the C2 position through an in-situ activation process. nih.gov

C-H Activation and Regioselective Functionalization

The direct functionalization of C-H bonds in pyridine rings is a powerful tool in synthetic chemistry, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org For pyridines, achieving regioselectivity can be challenging due to the presence of multiple C-H bonds with different reactivities. researchgate.net The electronic nature of the pyridine ring generally directs functionalization to the C2 and C4 positions. researchgate.net However, the presence of substituents, such as the amino and acetic acid groups in this compound, can significantly influence the regioselectivity of C-H activation.

Research on the C-H arylation of pyridines bearing electron-withdrawing groups has demonstrated that high regioselectivity can be achieved. nih.gov For a substrate like this compound, the substituents would be expected to direct C-H activation. The amino group is an activating group, while the carboxylic acid and the pyridine nitrogen are deactivating. The interplay of these electronic effects, along with steric factors, would determine the site of functionalization. In related systems, C-H arylation of pyridines with electron-withdrawing groups at the 3-position has been shown to selectively occur at the C4-position. nih.gov This is attributed to the increased acidity of the C4-H bond and the electronic repulsion at the C2/C6 positions. nih.gov

While specific studies on the C-H activation of this compound are not extensively documented, the principles established for substituted pyridines suggest that regioselective functionalization is plausible. The reaction conditions, particularly the choice of catalyst and directing group strategy, would be crucial in controlling the outcome.

Table 1: Representative Examples of C-H Arylation of Substituted Pyridines

| Pyridine Substrate | Arylating Agent | Catalyst / Ligand | Product(s) | Yield (%) | Reference |

| 3-Nitropyridine | 1-Iodo-3,5-dimethylbenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | 4-Aryl-3-nitropyridine | 92 | nih.gov |

| 3-Cyanopyridine | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | 4-Aryl-3-cyanopyridine | 85 | nih.gov |

| 2-Fluoropyridine | 1-Iodo-4-methylbenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | 2-Fluoro-4-arylpyridine | 78 | nih.gov |

This table presents data for analogous substituted pyridines to illustrate the potential for regioselective C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki–Miyaura, etc.)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically require prior halogenation of the pyridine ring to introduce a suitable coupling handle. The Suzuki-Miyaura coupling, for instance, involves the reaction of a halo-pyridine with a boronic acid in the presence of a palladium catalyst and a base.

The synthesis of pyridylacetic acid derivatives has been achieved through palladium-catalyzed cross-coupling reactions of halopyridines with various nucleophiles. acs.org For example, the coupling of halopyridines with lithium enolates or silyl (B83357) enol ethers can lead to the formation of the acetic acid side chain. acs.org Conversely, if this compound were halogenated, it could serve as a substrate for coupling with a wide range of organoboron, organozinc, or organotin reagents to introduce diverse substituents onto the pyridine ring.

The amino group in this compound could potentially be a site for N-arylation via Buchwald-Hartwig amination, another important palladium-catalyzed cross-coupling reaction. This would involve the coupling of the amino group with an aryl halide.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling for the Synthesis of Pyridylacetic Acid Derivatives

| Halopyridine | Coupling Partner | Catalyst / Ligand | Product | Yield (%) | Reference |

| 2-Chloropyridine-N-oxide | 5-Methyl Meldrum's acid | Pd(OAc)₂ / dppf (for subsequent steps) | Methyl 2-(pyridin-2-yl)propanoate | 63 | acs.org |

| 4-Chloro-3-methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Pd(OAc)₂ / dppf (for subsequent steps) | Methyl 2-(3-methylpyridin-2-yl)propanoate | 55 | acs.org |

| 2-Chloro-4-phenylpyridine-N-oxide | 5-Methyl Meldrum's acid | Pd(OAc)₂ / dppf (for subsequent steps) | Methyl 2-(4-phenylpyridin-2-yl)propanoate | 71 | acs.org |

This table illustrates the synthesis of pyridylacetic acid derivatives using palladium-catalyzed methods on related pyridine structures.

Electrophilic and Nucleophilic Aromatic Substitutions

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom. SEAr reactions, such as nitration or halogenation, typically require harsh conditions and often result in substitution at the 3- or 5-positions relative to the nitrogen. However, the presence of the activating amino group at the 3-position would be expected to facilitate electrophilic attack, likely directing incoming electrophiles to the ortho and para positions relative to the amino group (i.e., the 2-, 4-, and 6-positions of the pyridine ring). The outcome would be a result of the competing directing effects of the ring nitrogen and the amino substituent.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halide) is present on the ring. The synthesis of pyridylacetic acid derivatives can be achieved through SNAr reactions of halopyridines with activated methylene (B1212753) compounds. acs.org For this compound, if a leaving group were present at the 2- or 4-position, it could be displaced by a variety of nucleophiles. The amino group's electron-donating character might slightly reduce the ring's electrophilicity but would not prevent SNAr at appropriate positions.

Cyclization Reactions Leading to Fused Systems

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions can be promoted by dehydrating agents or through the formation of a more reactive intermediate, such as an acid chloride or an ester.

For instance, intramolecular amide bond formation between the amino group and the carboxylic acid could lead to the formation of a lactam. The feasibility of this cyclization would depend on the ring size of the resulting fused system. Research on the cyclization of pyridine-containing amino acids has demonstrated the synthesis of medium-sized lactams through a cyclization/ring expansion cascade. researchgate.net

Furthermore, the amino group and an activated methylene group (from the acetic acid moiety) could participate in cyclization reactions with a suitable one-carbon electrophile to construct a new fused ring. For example, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) has been shown to yield 6-azaindole (B1212597) derivatives through a [4+1] cyclization. chemrxiv.org While this compound lacks the methyl group of this specific example, analogous cyclization strategies involving the activation of the acetic acid side chain could be envisioned. The intramolecular cyclization of amino acid-derived diazoketones has also been reported as a method for synthesizing oxazinanones. frontiersin.org

Structural Modifications and Synthesis of Derivatives and Analogs

Synthesis of Positional Isomers and Related Pyridyl Amino Acids

The position of the aminoacetic acid group on the pyridine (B92270) ring significantly influences the molecule's properties. The synthesis of the 2-pyridyl and 4-pyridyl isomers is therefore of considerable interest.

(S)-Amino(pyridin-4-yl)acetic acid is a known positional isomer. bldpharm.comchemicalbook.com Its synthesis and use as a building block are documented in chemical literature and supplier catalogs. bldpharm.comchemicalbook.comchemsrc.com

(S)-Amino(pyridin-2-yl)acetic acid represents the third positional isomer. Synthetic strategies often target related structures, such as (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine, which can be prepared enantioselectively from pyridine-2-carboxaldehyde. youtube.com The synthesis of 2-pyridyl esters of various N-acyl-amino-acids for peptide synthesis also highlights the importance of this isomeric scaffold. rsc.org

Synthetic approaches to pyridylacetic acids can be designed to favor a specific isomer. For example, a three-component coupling using pyridine-N-oxide as a starting material results in substitution at the 4-position, yielding (4-pyridyl)acetate derivatives. nih.gov Conversely, when 4-substituted pyridine-N-oxides are used, substitution occurs cleanly at the 2-position. nih.gov

| Isomer/Related Compound | CAS Number | Common Name/Synonym | Reference(s) |

| (S)-Amino(pyridin-4-yl)acetic acid | 1228559-23-6 | (S)-2-amino-2-(pyridin-4-yl)acetic acid | bldpharm.comchemicalbook.comchemsrc.com |

| 2-(Pyridin-3-yl)acetic acid | 501-81-5 | 3-Pyridylacetic acid (achiral parent) | nih.gov |

| (S)-1-(Pyridin-2-yl)ethan-1-amine | N/A | Related chiral amine | youtube.com |

| 2-(Pyridin-2-yl)acetic acid derivatives | N/A | Prepared from 4-substituted pyridine-N-oxides | nih.gov |

Applications of S Amino Pyridin 3 Yl Acetic Acid As a Chiral Building Block in Advanced Organic Synthesis

Construction of Peptidomimetics and Conformationally Constrained Peptides

The incorporation of unnatural amino acids like (S)-Amino-pyridin-3-yl-acetic acid, also known as (S)-3-pyridylalanine, is a powerful strategy in medicinal chemistry to design peptidomimetics and conformationally constrained peptides with enhanced therapeutic profiles. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. nih.gov Constraining the conformation of a peptide can lead to increased potency, receptor selectivity, and resistance to enzymatic degradation. nih.gov

A significant application of (S)-3-pyridylalanine is in the structural optimization of peptide hormones. For instance, it has been successfully used to create novel analogues of glucagon (B607659) with improved biophysical properties. nih.gov Glucagon is a critical peptide hormone for regulating blood glucose levels, but its therapeutic use is hampered by poor solubility and stability in aqueous solutions at neutral pH. nih.gov Researchers have synthesized a series of glucagon analogues where natural aromatic amino acids are replaced with 3-pyridylalanine (3-Pal). nih.gov The introduction of the hydrophilic and aromatic pyridyl group was shown to significantly enhance the aqueous solubility and chemical stability of the glucagon analogues while maintaining their biological activity. nih.gov

One notable analogue, Gcg[3-Pal6,10,13, Aib16], demonstrated superior biophysical characteristics, making it more suitable for medicinal applications, and showed comparable effectiveness to the native hormone in animal models. nih.gov The use of the Fmoc-protected version of the amino acid, Fmoc-L-3-pyridylalanine, is common in the solid-phase peptide synthesis (SPPS) techniques used to build these complex peptides. chemdad.comsigmaaldrich.com

| Analogue | Modifications | Solubility at pH 7.4 (mg/mL) | Receptor Binding Affinity (cAMP EC50, nM) | Hypoglycemia Correction in Rats |

|---|---|---|---|---|

| Native Glucagon | - | < 0.05 | 0.43 | Effective |

| Analogue 9 | Gcg[3-Pal6,10,13, Aib16] | > 2.0 | 0.86 | Comparable to native glucagon |

Synthesis of Chiral Heterocycles and Complex Scaffolds

The pyridine (B92270) ring and the chiral amino acid functionality of this compound make it an excellent starting material for the synthesis of a wide variety of chiral nitrogen-containing heterocycles. cymitquimica.com These heterocyclic scaffolds are prevalent in pharmaceuticals and agrochemicals. The compound provides a ready-made stereocenter and a versatile pyridine nucleus that can be further elaborated through various organic reactions.

One prominent example is the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. These compounds are a class of chiral heterocycles that have been investigated for their potential as antibacterial agents. A multi-step synthesis was developed starting from commercially available pyridine derivatives, where the core oxazolidinone ring is constructed and subsequently linked to the pyridine moiety. The final products exhibited significant antibacterial activity, particularly against Gram-positive bacteria, with some derivatives showing efficacy comparable to the antibiotic linezolid.

The structural characteristics of this compound also suggest its utility in synthesizing more complex heterocyclic systems like quinazoline (B50416) and quinoline (B57606) derivatives. cymitquimica.com The synthesis of such scaffolds is of great interest in medicinal chemistry due to their broad range of biological activities. nih.govnih.gov The presence of both an amino group and a carboxylic acid group on a chiral center adjacent to the pyridine ring allows for diverse cyclization strategies to build these fused heterocyclic systems.

Role in Asymmetric Organocatalysis and Ligand Design

The field of asymmetric organocatalysis, where small chiral organic molecules are used to catalyze enantioselective reactions, has become a major pillar of modern synthesis. While proline and its derivatives are the most famous amino acid-based organocatalysts, research has expanded to include unnatural amino acids. The unique structure of this compound, specifically the pyridyl nitrogen, makes it and its derivatives intriguing candidates for roles in catalysis and ligand design.

Research has demonstrated that peptides incorporating pyridylalanine can function as effective catalysts. In a notable study, a peptide containing pyridylalanine was identified as a new type of catalyst for the enantioselective addition of allenoates to N-acyl imines. acs.org This reaction provides access to valuable chiral building blocks. The study found that while common nucleophilic catalysts like triphenylphosphine (B44618) were moderately effective and others like DMAP were ineffective, a simple pyridylalanine derivative catalyzed the reaction efficiently. acs.org This discovery highlights the potential of pyridylalanine-containing peptides to act as a new class of Lewis base catalysts, opening up new avenues for reaction development. acs.org

| Catalyst | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| Triphenylphosphine | 57 | Racemic |

| DMAP | Trace | - |

| Pyridine | 75 | Racemic |

| Pyridylalanine (Pal) derivative 7 | 71 | Racemic |

| Optimized Pal-Peptide Catalyst | 81 | 88.5:11.5 |

Beyond organocatalysis, the pyridyl nitrogen in this compound makes it a valuable component in the design of chiral ligands for metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, and the adjacent chiral center can effectively transfer stereochemical information during a catalytic transformation, leading to high levels of enantioselectivity. The synthesis of chiral bisoxazoline ligands, a privileged class of ligands in asymmetric catalysis, often relies on chiral amino-alcohols, and the structural motif of this compound makes it a potential precursor for novel ligand classes. orgsyn.org

Stereocontrolled Access to High-Value Chemical Intermediates

A primary application of a chiral building block like this compound is to provide reliable, stereocontrolled access to high-value chemical intermediates. These intermediates are not typically final products but are crucial precursors for the synthesis of more complex target molecules, particularly pharmaceuticals. The stereochemical information embedded in the building block is carried through the synthetic sequence, obviating the need for difficult chiral separations or complex asymmetric reactions later on.

The synthesis of enantiopure 3-substituted piperidines is one area where this building block is valuable. Piperidine (B6355638) moieties are common in many natural products and pharmaceutical agents. sigmaaldrich.com Starting with a chiral precursor like this compound allows for the construction of the piperidine ring with a defined stereocenter, which is a key step in the synthesis of drugs such as certain antipsychotic and anticonvulsant agents.

Furthermore, this amino acid serves as a precursor for other valuable chiral amino acid derivatives. For example, it can be a starting point for the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid, which in turn is used in the enantiopure synthesis of the antispasmodic and anticholinergic drugs bietamiverine (B1666987) and dipiproverine. researchgate.net The ability to use this compound to generate other complex chiral building blocks underscores its importance and versatility in synthetic organic and medicinal chemistry.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy offers insights into the number, type, and connectivity of hydrogen atoms in a molecule. For (S)-Amino-pyridin-3-YL-acetic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the alpha-amino acid proton, and the methylene (B1212753) protons of the acetic acid moiety.

The chemical shifts (δ) of the pyridine ring protons are typically found in the aromatic region (δ 7.0-9.0 ppm). The specific positions of these signals are influenced by the electronic effects of the aminoacetic acid substituent. For a related compound, 3-aminopyridine, the proton signals appear at approximately δ 8.08, 7.99, 7.03, and 6.96 ppm in CDCl₃. chemicalbook.com The proton attached to the chiral center (the α-carbon) would likely appear as a multiplet due to coupling with the adjacent methylene protons and potentially the amino group protons, depending on the solvent and its ability to exchange protons. The chemical shift of this proton is influenced by the neighboring amino and carboxyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2 | ~8.4-8.6 | d or dd |

| Pyridine H-4 | ~7.7-7.9 | dt or ddd |

| Pyridine H-5 | ~7.3-7.5 | dd |

| Pyridine H-6 | ~8.5-8.7 | d or dd |

| α-CH | ~4.0-4.5 | t or dd |

| CH₂ | ~2.5-3.0 | d |

| NH₂ | Variable | br s |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions. d=doublet, t=triplet, dd=doublet of doublets, dt=doublet of triplets, ddd=doublet of doublet of doublets, br s=broad singlet.

¹³C NMR Analysis for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its electronic environment. For this compound, the ¹³C NMR spectrum would show signals for the five carbons of the pyridine ring, the α-carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

The carbons of the pyridine ring typically resonate in the range of δ 120-150 ppm. For the related compound 3-aminopyridine, carbon signals are observed around δ 140.9, 137.9, 124.1, 123.6, and 144.5 ppm. chemicalbook.com The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of δ 170-180 ppm. The α-carbon, attached to both the nitrogen and the carboxyl group, would likely resonate around δ 50-60 ppm. The methylene carbon would be expected at a more upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~148 |

| Pyridine C-3 | ~135 |

| Pyridine C-4 | ~123 |

| Pyridine C-5 | ~138 |

| Pyridine C-6 | ~149 |

| α-C | ~55 |

| CH₂ | ~40 |

| C=O | ~175 |

Note: Predicted values are based on typical ranges for similar structural motifs and may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring and between the α-proton and the methylene protons. sdsu.edu This helps to establish the sequence of protons in the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu It allows for the direct assignment of a proton signal to the carbon atom to which it is attached. columbia.edu For example, the signal for the α-proton would show a cross-peak with the signal for the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations between the pyridine protons and the carbons of the side chain, confirming the point of attachment. It can also show a correlation between the methylene protons and the carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Key functional groups have characteristic absorption frequencies. For this compound, the IR spectrum would be expected to show:

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amino group.

N-H stretching vibrations of the primary amine around 3300-3500 cm⁻¹.

A strong, sharp absorption band around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

N-H bending vibrations around 1580-1650 cm⁻¹.

C-N stretching vibrations in the 1000-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. nih.gov Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For amino acids, Raman spectroscopy can provide valuable information about the conformational state and intermolecular interactions. nih.govscispace.com The C-S and S-S stretching vibrations in sulfur-containing amino acids, for instance, often give rise to strong Raman bands. researchgate.net For this compound, the symmetric stretching of the pyridine ring would be expected to produce a strong Raman signal.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the pyridine ring is the primary chromophore. Pyridine itself exhibits absorption bands in the UV region. The presence of the aminoacetic acid substituent will influence the position and intensity of these absorptions. Typically, pyridine derivatives show π → π* transitions. researchgate.net It is expected that this compound would display absorption maxima in the UV region, likely around 260-280 nm, characteristic of the substituted pyridine system. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino acids include the loss of the carboxyl group (-COOH) as CO₂ and the loss of the amino group (-NH₂). nih.gov For this compound, characteristic fragments would likely include the pyridyl moiety and fragments resulting from the cleavage of the C-C bond between the α-carbon and the pyridine ring. Liquid chromatography-mass spectrometry (LC-MS) is a particularly useful technique for the analysis of amino acids, often without the need for derivatization. nih.govresearchgate.net

X-Ray Crystallography for Solid-State Structure and Absolute Configuration

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be deduced. In the case of chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute stereochemistry, often expressed using the Cahn-Ingold-Prelog (R/S) notation.

A hypothetical crystal structure determination for this compound would yield a set of crystallographic parameters, as illustrated in the table below. This data would precisely define the unit cell of the crystal and the positions of all atoms within it.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₇H₈N₂O₂ | The elemental composition of the molecule. |

| Formula Weight | 152.15 g/mol | The mass of one mole of the compound. |

| Crystal System | Orthorhombic | A crystal system characterized by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | A common chiral space group. |

| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 10.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.1 | The length of the 'c' axis of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | The angles between the unit cell axes. |

| Volume (ų) | 1049.7 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.445 | The theoretical density of the crystal. |

| Absolute Configuration | S | The determined stereochemistry at the chiral center. |

Note: The values in this table are hypothetical and serve as an example of the data obtained from an X-ray crystallographic analysis. The actual values would need to be determined experimentally.

The determination of the absolute configuration is of utmost importance as the biological activity of enantiomers can differ significantly.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

While X-ray crystallography provides detailed structural information on a single crystal, it does not quantify the bulk enantiomeric purity of a sample. For this purpose, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are employed. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

Enantiomers, being non-superimposable mirror images, interact with circularly polarized light differently, resulting in ECD spectra that are mirror images of each other. A pure sample of this compound would exhibit a specific ECD spectrum, while its (R)-enantiomer would show a spectrum of equal magnitude but opposite sign. A racemic mixture (equal amounts of both enantiomers) would be ECD silent.

The intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the ECD spectrum of a sample of unknown purity to that of a pure enantiomer standard, the enantiomeric excess can be accurately determined. rsc.org This is a powerful, non-destructive technique for assessing the outcome of asymmetric syntheses or chiral separations.

The ECD spectrum is characterized by Cotton effects, which are positive or negative peaks corresponding to electronic transitions within the molecule. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the ECD spectra of chiral molecules and aid in the assignment of absolute configuration by comparing the calculated spectrum with the experimental one. nih.govmdpi.com

While the specific ECD spectrum for this compound is not published, a hypothetical spectrum would exhibit distinct Cotton effects. The data that could be extracted from such a spectrum is presented in the interactive table below.

Interactive Data Table: Hypothetical Electronic Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Associated Electronic Transition |

| 265 | +15,000 | π → π* (pyridine ring) |

| 220 | -10,000 | n → π* (carboxyl group) |

Note: The values in this table are hypothetical and serve as an example of the data obtained from an ECD analysis.

Various other chiroptical methods can also be used to determine enantiomeric excess. These include fluorescence-based assays where the chiral analyte forms diastereomeric complexes with a chiral fluorescent probe, leading to differences in fluorescence intensity. nih.gov Mass spectrometry-based methods, where diastereomeric complexes are formed and their fragmentation patterns or reaction rates are analyzed, also provide a means to determine enantiomeric purity. ucdavis.eduresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to predicting the molecular properties of (S)-Amino-pyridin-3-YL-acetic acid. nih.gov DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in describing electronic systems. nih.govnih.gov These methods allow for a detailed exploration of the molecule's geometry, electronic structure, and spectroscopic features.

The first step in most quantum chemical studies is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. For a flexible molecule like this compound, which possesses rotatable bonds connecting the amino acid moiety to the pyridine (B92270) ring, this process is crucial for identifying the most stable conformer(s).

Conformational analysis involves systematically exploring the potential energy surface by rotating dihedral angles. For instance, the dihedral angles around the C-C bond between the chiral center and the pyridine ring, and the C-N bond of the amino group, would be scanned to locate various low-energy conformers. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature, often using a basis set like 6-311++G(d,p). researchgate.net The zwitterionic form, which may be present in polar environments, would also be a key consideration in these optimizations. researchgate.net

Table 1: Representative Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Range of Exploration |

|---|---|---|

| τ1 (N-Cα-Cβ-Cγ) | Rotation around the bond connecting the amino acid to the pyridine ring | 0° to 360° |

| τ2 (H-N-Cα-C) | Rotation of the amino group | 0° to 360° |

This table is illustrative and represents typical dihedral angles explored in conformational analysis.

The electronic properties of this compound are critical to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity. nih.gov For this molecule, the HOMO is expected to be localized on the electron-rich amino group and the pyridine ring, while the LUMO may be distributed over the carboxylic acid group and the pyridine ring.

Natural Bond Orbital (NBO) analysis provides further detail on the electronic structure by describing the delocalization of electron density between occupied and unoccupied orbitals. This analysis can reveal hyperconjugative interactions, such as those between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds, which contribute to the molecule's stability.

Table 2: Illustrative Frontier Orbital Energies for this compound (Calculated using DFT/B3LYP)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: These values are representative and would be determined precisely through specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.dereadthedocs.io The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, making them potential sites for protonation or interaction with electrophiles. researchgate.netnih.gov The hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential, indicating their role as hydrogen bond donors.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C). ijcce.ac.ir These theoretical predictions can aid in the assignment of experimental NMR spectra.

UV-Vis: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions. ijcce.ac.ir This helps in understanding the electronic transitions, such as n→π* and π→π*, that contribute to the molecule's absorption profile.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) is essential for interpreting experimental vibrational spectra. The predicted frequencies and their corresponding vibrational modes (e.g., N-H stretch, C=O stretch) can be compared with experimental data, often after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.netnih.gov

Molecules with significant charge separation and π-conjugated systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. ias.ac.in The NLO response of this compound can be theoretically investigated by calculating its polarizability (α) and first and second hyperpolarizabilities (β and γ). nih.govias.ac.inresearchgate.net The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group attached to the pyridine ring could lead to intramolecular charge transfer, a key feature for NLO activity. researchgate.netnih.gov DFT calculations can provide quantitative predictions of these properties.

Table 3: Representative Calculated NLO Properties for a Pyridine Derivative

| Property | Description |

|---|---|

| Polarizability (α) | A measure of the ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability (β) | Related to the second-order NLO response, such as second-harmonic generation. |

This table illustrates the types of NLO properties that can be calculated; specific values would be obtained from DFT computations.

Molecular Dynamics Simulations to Explore Conformational Space

While quantum chemical calculations are excellent for studying static properties of a molecule, molecular dynamics (MD) simulations are employed to explore its dynamic behavior and conformational landscape over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. nih.gov

For this compound, MD simulations can provide a more comprehensive understanding of its conformational flexibility in different environments, such as in aqueous solution. nih.gov By simulating the molecule's trajectory over nanoseconds or longer, it is possible to observe transitions between different conformational states and to identify the most populated conformations. This is particularly important for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of its function. The simulations can reveal the influence of solvent molecules on the conformational preferences and the stability of zwitterionic forms. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms through computational modeling provides profound insights into the synthesis and reactivity of complex organic molecules like this compound. While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively available in public literature, the principles and methodologies can be understood by examining theoretical investigations of analogous systems, such as the formation of other pyridinyl amino acids or related chiral amines. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to map out reaction pathways, identify transition states, and determine the energetics of a reaction, all of which are crucial for optimizing synthetic routes and understanding the origins of stereoselectivity.

In the context of synthesizing chiral α-amino acids with a pyridine moiety, several reaction types, including asymmetric additions to imines, catalytic hydrogenations, and enzymatic processes, are plausible. Computational modeling can be instrumental in dissecting these complex transformations. For instance, in a hypothetical asymmetric synthesis, understanding the interaction between a substrate, a chiral catalyst, and reagents at the molecular level is key to explaining the enantiomeric excess observed experimentally.

Theoretical studies on related reactions, such as the asymmetric aldol (B89426) reaction of glycinate (B8599266) catalyzed by a chiral pyridoxal (B1214274) catalyst, have demonstrated the utility of DFT calculations. rsc.org In such studies, computational models can predict the geometry of the catalyst-substrate complex and the transition state leading to the product. rsc.org The calculated energy barriers for the formation of different stereoisomers can then be correlated with the experimentally observed product distribution.

A plausible synthetic route to this compound could involve the asymmetric reduction of a corresponding α-imino acid or the amination of an α-halo acid derivative. A computational investigation of such a process would typically involve the following steps:

Reactant and Catalyst Modeling: The three-dimensional structures of the reactants, catalyst, and solvent molecules are optimized to their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures for each step of the proposed reaction mechanism. This is often the most computationally intensive part of the study.

Analysis of Non-covalent Interactions: In stereoselective reactions, weak non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the chiral catalyst and the substrate often play a decisive role in controlling the stereochemical outcome. Computational methods can quantify these interactions and provide a rationale for the observed enantioselectivity.

For example, in a rhodium-catalyzed asymmetric reductive Heck reaction to produce 3-substituted tetrahydropyridines, a proposed mechanism can be scrutinized using computational methods to validate the catalytic cycle and the origins of enantioselectivity. organic-chemistry.org

To illustrate the type of data generated from such computational studies, the following hypothetical data table outlines the calculated energy barriers for a proposed enantioselective reaction pathway.

| Reaction Step | Transition State | Pathway | Activation Energy (kcal/mol) |

| C-N bond formation | TS1 | (S)-enantiomer | 15.2 |

| (R)-enantiomer | 18.5 | ||

| Proton transfer | TS2 | (S)-enantiomer | 8.1 |

| (R)-enantiomer | 8.3 |

This table is illustrative and does not represent experimental or published computational data for this compound.

The difference in activation energies between the pathways leading to the (S) and (R) enantiomers in the C-N bond formation step would suggest a preference for the formation of the (S)-product, thus explaining the enantioselectivity of the reaction.

Furthermore, computational studies can explore the role of the solvent in the reaction mechanism, as solvent molecules can stabilize or destabilize transition states and intermediates, thereby influencing the reaction rate and selectivity.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future efforts in the synthesis of (S)-Amino-pyridin-3-YL-acetic acid will likely prioritize the use of renewable starting materials, environmentally benign solvents, and catalytic methods to minimize waste and energy consumption. For instance, research into biocatalytic approaches, utilizing enzymes to perform key transformations with high stereoselectivity under mild conditions, holds significant promise. nih.gov The development of metal-free catalytic systems, such as organocatalysis, also represents a move towards more sustainable processes. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The discovery of new chemical reactions and the application of known transformations to novel substrates are central to advancing organic synthesis. For this compound, research may focus on the development of novel methods for the asymmetric dearomatization of pyridine (B92270) derivatives, a challenging but potentially powerful strategy for accessing chiral pyridyl compounds. nih.gov Furthermore, exploring unprecedented transformations, such as novel cycloaddition or C-H functionalization reactions, could open up new and more efficient synthetic pathways. rsc.orgmdpi.com Metallaphotoredox catalysis is another emerging area that enables unique cross-coupling reactions for the synthesis of unnatural amino acids. nih.gov

Advancement in Chiral Separation and Purification Techniques

The efficient separation of enantiomers is a critical step in the production of single-enantiomer compounds. While traditional chiral chromatography remains a workhorse, future research will likely focus on the development of more advanced and efficient separation techniques. mdpi.comnih.gov This includes the design of novel chiral stationary phases (CSPs) with enhanced selectivity and loading capacity. chiraltech.comsigmaaldrich.com Additionally, techniques like supercritical fluid chromatography (SFC) and membrane-based separations are gaining traction as greener and more efficient alternatives to conventional HPLC. The development of methods for the direct separation of enantiomers without the need for derivatization will also be a key area of focus. sigmaaldrich.com

Integration with Automated Synthesis and Flow Chemistry Platforms